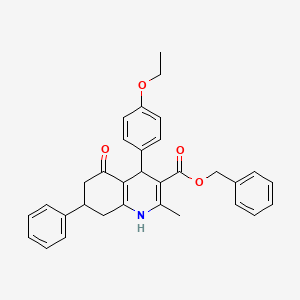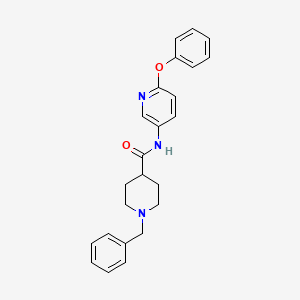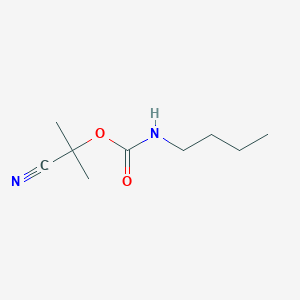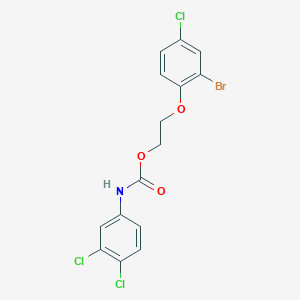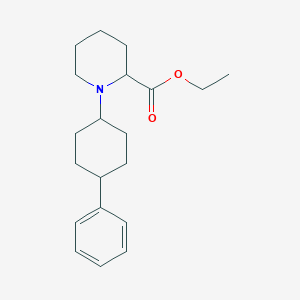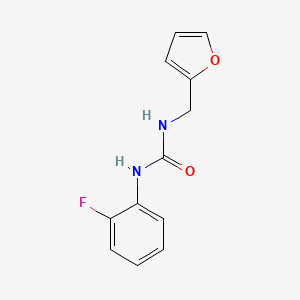
N-(2-fluorophenyl)-N'-(2-furylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-N'-(2-furylmethyl)urea and its derivatives involves reactions between specific isocyanates and anilines or furans under controlled conditions. For example, 2-fluorophenyl isocyanate reacts with adamantan-1(2)-amines and their homologs to yield N,N'-disubstituted ureas, showing promise as soluble epoxide hydrolase inhibitors. The introduction of a fluorine atom significantly enhances the inhibitory activity of these compounds (Burmistrov & Butov, 2018).
Molecular Structure Analysis
The molecular structure of N-(2-fluorophenyl)-N'-(2-furylmethyl)urea derivatives can be intricate, with various conformations due to the presence of the fluorine atom and the furylmethyl group. NMR and crystallography studies reveal these molecules' structural nuances, including their conformations and the interactions between different functional groups (Loh et al., 2010).
Chemical Reactions and Properties
N-(2-fluorophenyl)-N'-(2-furylmethyl)urea compounds participate in various chemical reactions, including those leading to the formation of fluorine-18 labeled derivatives. These reactions are crucial for developing PET biomarkers based on urea-containing pharmacophores. The fluorination processes involve multiple steps, including the synthesis of 4-[(18)F]fluoro-aniline, demonstrating the compound's versatility in chemical synthesis and its potential in medical imaging (Ilovich et al., 2008).
Physical Properties Analysis
The physical properties of N-(2-fluorophenyl)-N'-(2-furylmethyl)urea compounds, such as solubility, melting points, and crystal structure, play a significant role in their potential applications. Studies focusing on crystal engineering reveal how specific interactions, like hydrogen bonding and halogen bonds, influence the crystallinity and polymorphism of these compounds. This understanding is critical for designing materials with desirable physical properties for various applications (George et al., 2004).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSAHFGWDMVFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5176173.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5176215.png)
![N-[phenyl(4-pyridinyl)methyl]aniline](/img/structure/B5176218.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B5176226.png)
![ethyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5176234.png)
![11-(4-fluorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176240.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5176247.png)
